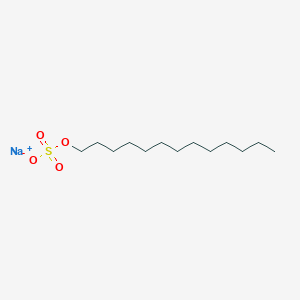
sodium;tridecyl sulfate
描述
It is a small organic molecule with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This compound is also referred to as N-(2-hydroxyethyl)succinimide and is characterized by the presence of a pyrrolidine ring substituted with a hydroxyethyl group and two keto groups.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-hydroxyethyl)pyrrolidine-2,5-dione can be synthesized through the reaction of succinic anhydride with ethanolamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of 1-(2-hydroxyethyl)pyrrolidine-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
1-(2-hydroxyethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto groups can be reduced to form the corresponding alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is 1-(2-carboxyethyl)pyrrolidine-2,5-dione.
Reduction: The major products are 1-(2-hydroxyethyl)pyrrolidine-2,5-diol and 1-(2-hydroxyethyl)pyrrolidine-2-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
科学研究应用
1-(2-hydroxyethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-hydroxyethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
1-(2-hydroxyethyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as succinimide and N-hydroxyethylphthalimide. While succinimide lacks the hydroxyethyl group, N-hydroxyethylphthalimide has a similar structure but with a phthalimide ring instead of a pyrrolidine ring. The presence of the hydroxyethyl group in 1-(2-hydroxyethyl)pyrrolidine-2,5-dione imparts unique chemical properties and reactivity, making it distinct from these similar compounds .
Similar Compounds
- Succinimide
- N-hydroxyethylphthalimide
- N-methylsuccinimide
- N-ethylsuccinimide
属性
IUPAC Name |
sodium;tridecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFDOOSGDZRII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
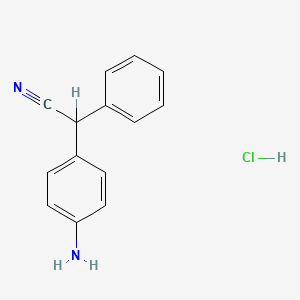
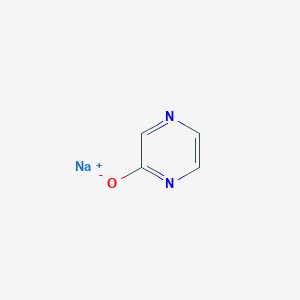
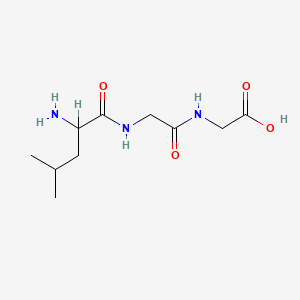
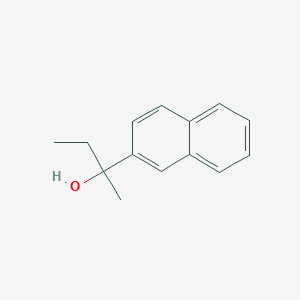
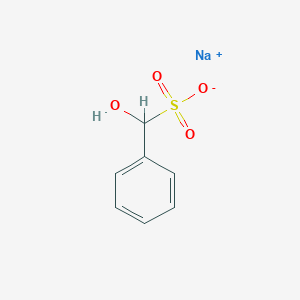

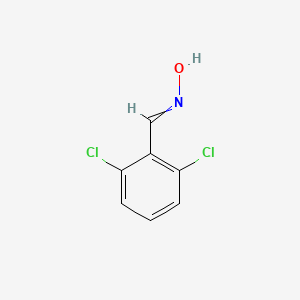
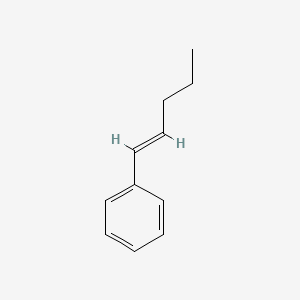
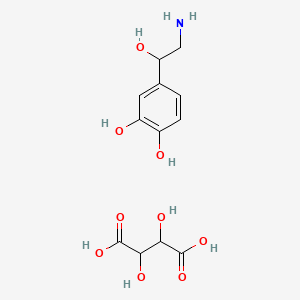

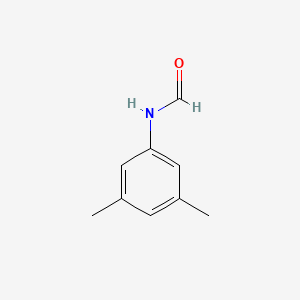
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7797747.png)

![sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7797784.png)
